Cas no 1805014-67-8 (Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate)
Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate
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- Inchi: 1S/C11H13ClF2N2O2/c1-2-18-8(17)3-7-9(10(13)14)6(4-12)5-16-11(7)15/h5,10H,2-4H2,1H3,(H2,15,16)
- InChI Key: TYNZCGAKIYGUHE-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(CC(=O)OCC)=C1C(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 282
- XLogP3: 1.7
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029063835-1g |
Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate |
1805014-67-8 | 97% | 1g |
$1,490.00 | 2022-04-01 |
Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate
Comprehensive Overview of Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate (CAS No. 1805014-67-8)
Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate (CAS No. 1805014-67-8) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique chloromethyl and difluoromethyl functional groups, has garnered attention for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The structural features of Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate make it a valuable intermediate in medicinal chemistry. Its pyridine core is a common motif in FDA-approved drugs, while the difluoromethyl group enhances metabolic stability—a critical factor in modern drug design. Recent studies highlight its utility in structure-activity relationship (SAR) studies, where subtle modifications to its scaffold can yield compounds with improved potency and selectivity.
In the context of green chemistry trends, this compound aligns with the demand for sustainable synthesis routes. Researchers are investigating catalytic methods to optimize its production, minimizing waste and energy consumption. This focus resonates with industry priorities, as evidenced by frequent searches for "eco-friendly heterocyclic synthesis" and "green pharmaceutical intermediates" in scientific databases.
The chloromethyl moiety in CAS 1805014-67-8 offers unique reactivity for further derivatization, enabling the creation of diverse molecular libraries. This property is particularly relevant to high-throughput screening platforms, where rapid access to structural variants accelerates lead optimization. Patent analyses reveal growing interest in this compound for cancer therapeutics, with several applications citing its potential in modulating protein-protein interactions.
Analytical characterization of Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate typically involves advanced techniques such as LC-MS and NMR spectroscopy. These methods are essential for verifying purity—a key concern for users searching "HPLC methods for pyridine derivatives." The compound's stability under various conditions is another frequently researched topic, particularly for industrial-scale applications requiring long-term storage.
From a commercial perspective, CAS 1805014-67-8 represents a niche but growing segment in the fine chemicals market. Suppliers increasingly highlight its availability with certificates of analysis (CoA), addressing quality assurance demands from academic and industrial buyers. The compound's pricing and scalability are often discussed in forums focused on cost-effective synthetic routes for complex heterocycles.
Emerging applications in material science have expanded the relevance of this pyridine derivative. Its ability to coordinate with metals makes it a candidate for ligand design in catalytic systems—a hot topic in renewable energy research. Computational chemists are also modeling its electronic properties to predict behavior in organic electronic devices, connecting to popular searches about "pyridine-based semiconductors."
Regulatory aspects of Ethyl 2-amino-5-(chloromethyl)-4-(difluoromethyl)pyridine-3-acetate remain straightforward, as it falls outside restricted categories. This status facilitates international shipping and handling, though proper laboratory safety protocols should always be followed—a point emphasized in safety data sheets (SDS) and frequently queried by first-time users.
The future outlook for CAS 1805014-67-8 appears promising, with research publications citing its derivatives in novel bioconjugation strategies and prodrug development. These applications align with trending searches for "targeted drug delivery systems" and "smart therapeutics," indicating sustained relevance in cutting-edge pharmaceutical innovation.
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